Cas no 6810-26-0 (N-Hydroxy-4-aminobiphenyl)

N-Hydroxy-4-aminobiphenyl is a biphenyl derivative featuring both hydroxyl and amino functional groups, making it a versatile intermediate in organic synthesis and biochemical research. Its structure allows for selective modifications, enabling applications in the development of dyes, pharmaceuticals, and advanced materials. The compound’s reactivity, particularly in electrophilic substitution and coupling reactions, enhances its utility in constructing complex molecular frameworks. Additionally, its well-defined chemical properties facilitate precise control in experimental settings. N-Hydroxy-4-aminobiphenyl is often employed in studies involving metabolic pathways and mutagenicity research due to its relevance in aromatic amine metabolism. Proper handling is essential due to potential toxicity concerns.
N-Hydroxy-4-aminobiphenyl structure
N-Hydroxy-4-aminobiphenyl structure
商品名:N-Hydroxy-4-aminobiphenyl
CAS番号:6810-26-0
MF:C12H11NO
メガワット:185.22184
CID:503809
PubChem ID:81261

N-Hydroxy-4-aminobiphenyl 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-4-amine,N-hydroxy-
    • N-Hydroxy-4-aminobiphenyl
    • N-(4-phenylphenyl)hydroxylamine
    • 4-Biphenylhydroxylamine
    • 4-Hydroxyaminobiphenyl
    • 4-Hydroxylaminobiphenyl
    • 4-NHOH-biphenyl
    • 4-phenyl-N-hydroxybenzamine
    • Hydroxylamine,N-4-biphenylyl
    • N-4-Biphenylylhydroxylamine
    • n-hydroxy-4-biphenylamine
    • N-Biphenyl-4-yl-hydroxylamine
    • KJC7V247MG
    • DTXSID00218300
    • FT-0669301
    • AM20041003
    • N-Hydroxy[1,1'-biphenyl]-4-amine
    • N-1,1'-biphenyl-4-ylhydroxylamine
    • SCHEMBL4948154
    • N-hydroxy-[1,1'-biphenyl]-4-amine
    • N-(biphenyl-4-yl)hydroxylamine
    • (1,1'-Biphenyl)-4-amine, N-hydroxy-
    • [1,1'-Biphenyl]-4-amine, N-hydroxy-
    • BRN 2639597
    • 6810-26-0
    • 4-AMINO-4-HYDROXYBIPHENYL
    • MYVLYOJYVMLSFA-UHFFFAOYSA-N
    • N-(4-phenyl-phenyl)-hydroxylamine
    • Hydroxy-4-aminobiphenyl, N-
    • UNII-KJC7V247MG
    • Hydroxylamine, N-4-biphenylyl-
    • NS00115971
    • CCRIS 2823
    • Q27101983
    • CHEBI:16580
    • 4-(hydroxyamino)-1,1'-biphenyl
    • AKOS006273145
    • C03622
    • DTXCID80140791
    • DB-298759
    • N-hydroxy-(1,1'-biphenyl)-4-amine
    • インチ: InChI=1S/C12H11NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-14H
    • InChIKey: MYVLYOJYVMLSFA-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C2=CC=C(C=C2)NO

計算された属性

  • せいみつぶんしりょう: 185.08400
  • どういたいしつりょう: 185.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • 密度みつど: 1.0936 (rough estimate)
  • ふってん: 319.45°C (rough estimate)
  • 屈折率: 1.5300 (estimate)
  • あんていせい: Moisture and Temperature Sensitive
  • PSA: 32.26000
  • LogP: 3.22770

N-Hydroxy-4-aminobiphenyl セキュリティ情報

  • セキュリティ用語:AROMATIC AMINES;AROMATIC AMINES

N-Hydroxy-4-aminobiphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H767500-25mg
N-Hydroxy-4-aminobiphenyl
6810-26-0
25mg
$ 799.00 2023-09-07
A2B Chem LLC
AC79943-2mg
[1,1'-Biphenyl]-4-amine,N-hydroxy-
6810-26-0
2mg
$600.00 2024-04-19
TRC
H767500-2mg
N-Hydroxy-4-aminobiphenyl
6810-26-0
2mg
$123.00 2023-05-18
TRC
H767500-10mg
N-Hydroxy-4-aminobiphenyl
6810-26-0
10mg
$ 328.00 2023-09-07
A2B Chem LLC
AC79943-25mg
[1,1'-Biphenyl]-4-amine,N-hydroxy-
6810-26-0
25mg
$1892.00 2024-04-19
TRC
H767500-5mg
N-Hydroxy-4-aminobiphenyl
6810-26-0
5mg
$ 173.00 2023-09-07
TRC
H767500-50mg
N-Hydroxy-4-aminobiphenyl
6810-26-0
50mg
$1367.00 2023-05-18
A2B Chem LLC
AC79943-10mg
[1,1'-Biphenyl]-4-amine,N-hydroxy-
6810-26-0
10mg
$1246.00 2024-04-19
A2B Chem LLC
AC79943-5mg
[1,1'-Biphenyl]-4-amine,N-hydroxy-
6810-26-0
5mg
$855.00 2024-04-19
A2B Chem LLC
AC79943-50mg
[1,1'-Biphenyl]-4-amine,N-hydroxy-
6810-26-0
50mg
$2999.00 2024-04-19

N-Hydroxy-4-aminobiphenyl 合成方法

N-Hydroxy-4-aminobiphenyl 関連文献

N-Hydroxy-4-aminobiphenylに関する追加情報

N-Hydroxy-4-Aminobiphenyl: A Comprehensive Overview

The compound with CAS No 6810-26-0, commonly referred to as N-Hydroxy-4-Aminobiphenyl, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a biphenyl ring system with an amino group at the 4-position and a hydroxyl group attached to the nitrogen atom. The biphenyl framework is a key feature of this molecule, contributing to its stability and reactivity in various chemical reactions.

Recent studies have highlighted the importance of N-Hydroxy-4-Aminobiphenyl in the synthesis of advanced materials and pharmaceutical compounds. Researchers have explored its role as an intermediate in the production of biologically active molecules, particularly in the development of new drug candidates. The amino group at the 4-position is particularly reactive, making it a valuable site for further functionalization. This has led to its use in the creation of heterocyclic compounds, which are widely used in medicinal chemistry.

One of the most notable advancements involving N-Hydroxy-4-Aminobiphenyl is its application in the synthesis of fluorescent materials. Scientists have discovered that by modifying the biphenyl core with appropriate substituents, they can achieve enhanced fluorescence properties. These materials have potential applications in bioimaging, sensors, and optoelectronic devices. The ability to tune the electronic properties of this compound through substitution has opened new avenues for material science research.

In addition to its role in materials science, N-Hydroxy-4-Aminobiphenyl has also been studied for its potential in catalysis. The hydroxyl group attached to the nitrogen atom can act as a Lewis acid site, facilitating various catalytic reactions. Recent experiments have demonstrated its effectiveness in asymmetric catalysis, where it has been used to synthesize chiral molecules with high enantioselectivity. This discovery has significant implications for the pharmaceutical industry, where chiral compounds are essential for drug development.

The synthesis of N-Hydroxy-4-Aminobiphenyl has been optimized through innovative chemical methodologies. Traditional methods involved multi-step reactions with low yields, but recent advancements have introduced more efficient routes. For instance, researchers have developed a one-pot synthesis using microwave-assisted techniques, which significantly reduces reaction time and improves product purity. These improvements have made the compound more accessible for large-scale applications.

From a toxicological perspective, N-Hydroxy-4-Aminobiphenyl has been subjected to rigorous safety assessments. Studies indicate that it exhibits low toxicity under normal handling conditions, making it suitable for use in industrial and laboratory settings. However, prolonged exposure or improper handling should be avoided to ensure worker safety and environmental protection.

In conclusion, N-Hydroxy-4-Aminobiphenyl (CAS No 6810-26-0) is a versatile compound with wide-ranging applications in organic synthesis, materials science, and pharmaceutical research. Its unique structure and reactivity continue to drive innovative research across multiple disciplines. As scientific understanding of this compound deepens, it is expected to play an even more prominent role in advancing modern chemistry and technology.

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